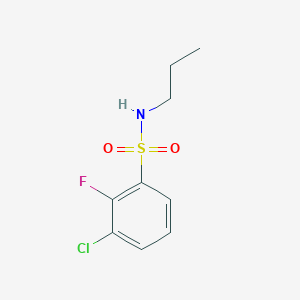
N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine involves multiple steps. One common synthetic route includes the functionalization of unsaturated intermediates, which typically requires multiple steps . Industrial production methods often focus on optimizing yield and purity, employing various catalysts and reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological systems.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in medicinal applications, it may interact with specific receptors or enzymes to exert its effects .
Comparison with Similar Compounds
N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine can be compared with other similar piperidine derivatives, such as:
N,1-dimethyl-3-(propan-2-yl)piperidin-4-amine: This compound has a similar structure but differs in the position of the substituents.
1-(3-aminopropyl)piperidine: This compound has a different substituent on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N,3-dimethyl-N-propan-2-ylpiperidin-3-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12(4)10(3)6-5-7-11-8-10/h9,11H,5-8H2,1-4H3 |
InChI Key |
GFTXFCJUQSZOLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1(CCCNC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)





![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
